molecular formula C7H5FN2O3 B1397171 2-Fluoro-3-nitrobenzamide CAS No. 1369880-10-3

2-Fluoro-3-nitrobenzamide

Cat. No.: B1397171
CAS No.: 1369880-10-3
M. Wt: 184.12 g/mol
InChI Key: IELKGBJSSIULFW-UHFFFAOYSA-N
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Description

2-Fluoro-3-nitrobenzamide is an organic compound with the molecular formula C7H5FN2O3 It is characterized by the presence of a fluorine atom and a nitro group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-nitrobenzamide typically involves multiple steps starting from readily available raw materials. One common method involves the nitration of o-methylphenol to produce 2-methyl-6-nitrophenol, followed by hydroxyl chlorination to yield 2-chloro-3-nitrotoluene. This intermediate is then subjected to fluorination to form 2-fluoro-3-nitrotoluene, which is finally oxidized to produce 2-fluoro-3-nitrobenzoic acid. The conversion of this acid to the corresponding benzamide is achieved through an amidation reaction .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of efficient catalysts and controlled reaction conditions to ensure high yield and purity. The steps include nitration, chlorination, fluorination, and oxidation, followed by amidation under optimized conditions .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-3-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Fluoro-3-nitrobenzamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Fluoro-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable candidate for drug development .

Comparison with Similar Compounds

  • 2-Fluoro-4-nitrobenzamide
  • 3-Fluoro-2-nitrobenzamide
  • 2-Chloro-3-nitrobenzamide

Comparison: 2-Fluoro-3-nitrobenzamide is unique due to the specific positioning of the fluorine and nitro groups, which influence its reactivity and biological activity.

Properties

IUPAC Name

2-fluoro-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O3/c8-6-4(7(9)11)2-1-3-5(6)10(12)13/h1-3H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IELKGBJSSIULFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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